

Technical Guide: (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azetidin-2-ylmethanol**

Cat. No.: **B112356**

[Get Quote](#)

Topic: **(S)-Azetidin-2-ylmethanol**: Properties, Synthesis, and Applications Audience: Researchers, scientists, and drug development professionals.

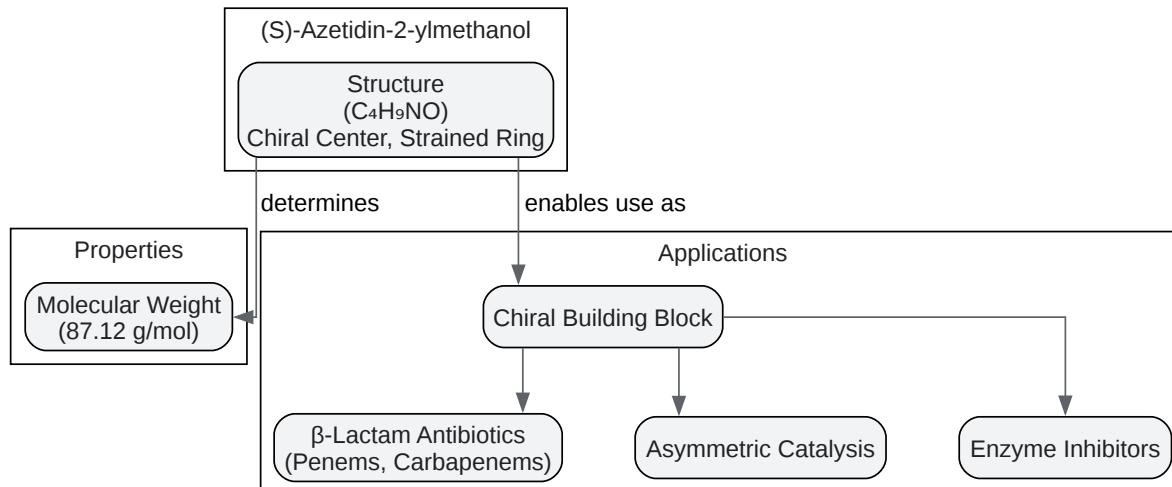
Introduction

(S)-**Azetidin-2-ylmethanol** is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with a hydroxymethyl group. This molecule is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile chiral building block. Its stereochemistry and the unique reactivity of the strained ring make it a valuable precursor for the synthesis of complex bioactive molecules, particularly in the development of novel antibiotics and enzyme inhibitors.

Physicochemical Properties

The fundamental properties of (S)-**Azetidin-2-ylmethanol** are critical for its application in chemical synthesis and drug design. The molecular weight and other key quantitative data are summarized below.

Quantitative Data Summary


Property	Value	Reference
Molecular Weight	87.12 g/mol	[1] [2]
Molecular Formula	C ₄ H ₉ NO	[1] [2]
CAS Number	104587-62-4	[1]
MDL Number	MFCD10565790	[1] [2]
Predicted Boiling Point	151.9 ± 13.0 °C	[2]
Predicted Density	1.017 ± 0.06 g/cm ³	[2]
Purity	Typically ≥98%	
Storage Conditions	2-8°C, dry, away from light	[2]

Note: Physical properties such as boiling point and density are predicted values.

Core Applications in Research and Development

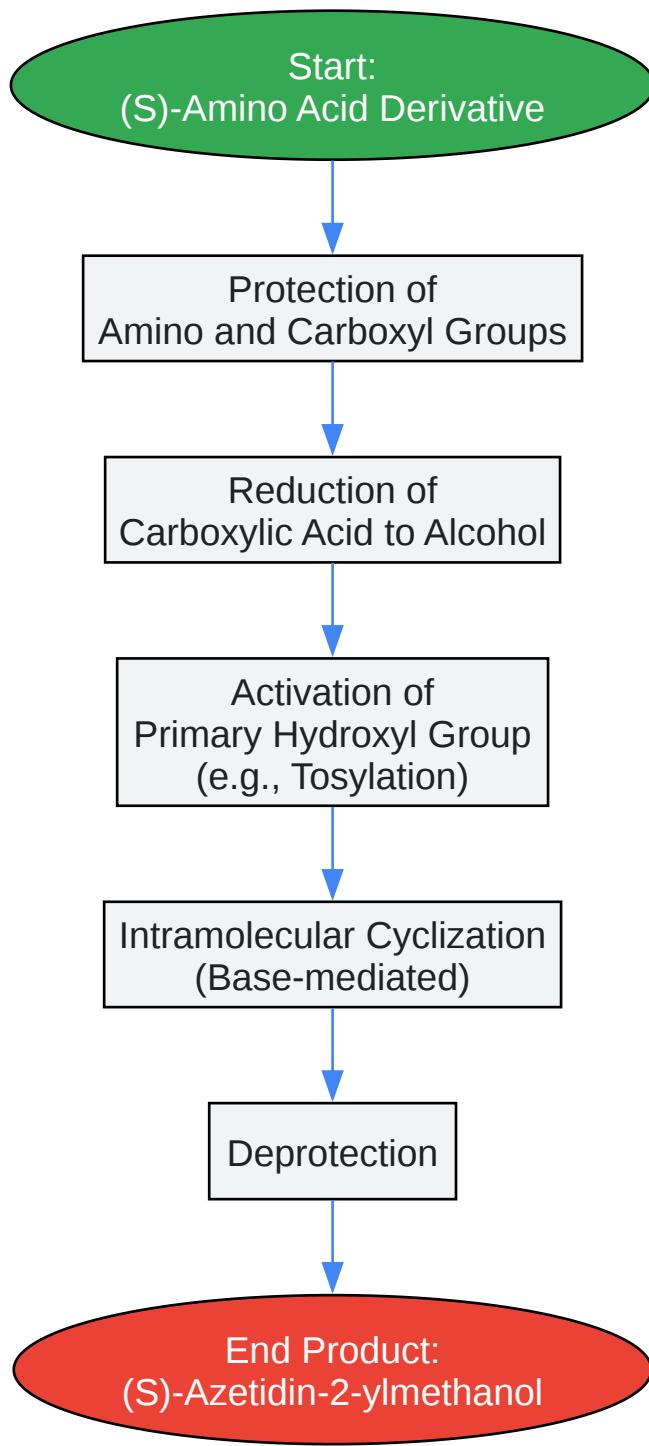
The unique structural features of (S)-**Azetidin-2-ylmethanol**, namely its strained ring and chiral center, are pivotal to its utility.

- **Antibiotic Synthesis:** It is a crucial chiral building block for synthesizing β-lactam antibiotics, especially those in the penem and carbapenem classes. The (S)-configuration is often essential for the biological activity of the final drug compounds.[\[2\]](#)
- **Asymmetric Synthesis:** The molecule is used as a reactant to prepare chiral aminophosphine-phosphinite ligands, which are applied in the asymmetric hydrogenation of ketones.[\[1\]](#)
- **Medicinal Chemistry:** It is employed in the development of various enzyme inhibitors and other bioactive molecules where specific stereochemistry is a determinant of potency and selectivity.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationship between the structure, properties, and applications of (S)-Azetidin-2-ylmethanol.

Experimental Protocols


Detailed experimental procedures are crucial for the effective use of (S)-Azetidin-2-ylmethanol. Below are generalized protocols for its synthesis and analysis based on established methods for related azetidine compounds.

General Synthetic Protocol

The synthesis of enantiopure (S)-Azetidin-2-ylmethanol often starts from readily available chiral precursors, such as amino acids, or involves the resolution of a racemic mixture. A common strategy involves the cyclization of a protected amino alcohol.

Objective: To synthesize (S)-Azetidin-2-ylmethanol from a suitable precursor like (S)-2-amino-3-hydroxypropanoic acid (L-Serine) derivative.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(S)-Azetidin-2-ylmethanol** from an amino acid precursor.

Methodology:

- Protection: The amino group of a suitable chiral amino alcohol precursor is protected (e.g., with a Boc or Cbz group), and the carboxylic acid is esterified.
- Reduction: The ester is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH_4).
- Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation with tosyl chloride (TsCl) in the presence of a base like pyridine.
- Cyclization: The protected amino tosylate is treated with a non-nucleophilic base (e.g., sodium hydride, NaH) to induce intramolecular nucleophilic substitution, forming the azetidine ring.
- Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc group) to yield the final product.
- Purification: The crude product is purified by column chromatography or distillation under reduced pressure.

Analytical Protocol: Purity and Enantiomeric Excess Determination

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and enantiomeric excess of the synthesized compound.

Objective: To determine the chemical purity and enantiomeric excess of an **(S)-Azetidin-2-ylmethanol** sample.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **(S)-Azetidin-2-ylmethanol** at 1 mg/mL in the mobile phase.

- Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution to establish linearity.
- Chromatographic Conditions (General Example):
 - Column: Chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric separation; standard C18 column for purity analysis.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the column and specific requirements.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
 - Injection Volume: 10 µL.
- Validation Parameters (as per ICH Q2(R1) guidelines):
 - Specificity: Ensure no interference from impurities or related compounds.
 - Linearity: Analyze the prepared standard solutions and plot a calibration curve of peak area versus concentration. A correlation coefficient (r^2) > 0.999 is desired.
 - Accuracy & Precision: Determined by replicate injections of a known concentration.
 - Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.
- Data Analysis:
 - Chemical purity is calculated by the area percentage of the main peak relative to all peaks in the chromatogram from the C18 column analysis.

- Enantiomeric excess (e.e.) is determined from the chromatogram obtained using the chiral column, calculated as: $e.e. (\%) = \frac{[(S)\text{-enantiomer peak area}] - [(R)\text{-enantiomer peak area}]}{[(S)\text{-enantiomer peak area}] + [(R)\text{-enantiomer peak area}]} * 100$.

Conclusion

(S)-Azetidin-2-ylmethanol is a high-value chemical intermediate with a molecular weight of 87.12 g/mol. Its significance in the pharmaceutical industry, particularly in the synthesis of stereospecific antibiotics and other therapeutic agents, is well-established. The protocols outlined in this guide provide a foundational understanding for its synthesis and analytical characterization, empowering researchers and drug development professionals to leverage its unique chemical properties in their work. Strict adherence to validated analytical methods is crucial to ensure the quality and enantiomeric purity required for its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Azetidin-2-ylmethanol [myskinrecipes.com]
- 2. (S)-Azetidin-2-ylmethanol , 98% , 104587-62-4 - CookeChem [cookechem.com]
- To cite this document: BenchChem. [Technical Guide: (S)-Azetidin-2-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112356#s-azetidin-2-ylmethanol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com